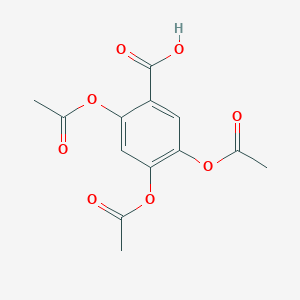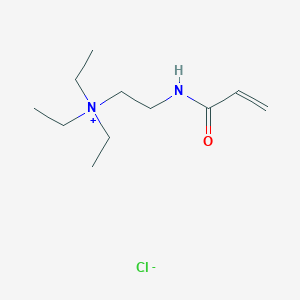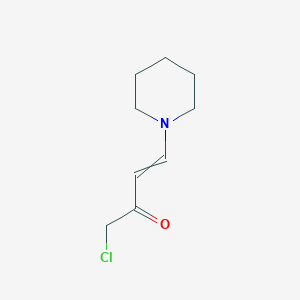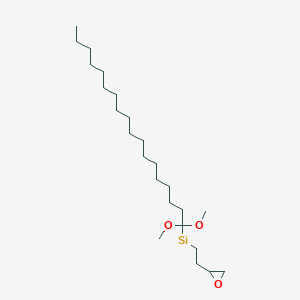
Roseatoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Roseatoxide is a diterpenoid compound derived from the plant Hypoestes rosea It belongs to the class of fusicoccanes, which are known for their unique dicyclopenta[a,d]cyclooctane skeleton
准备方法
Synthetic Routes and Reaction Conditions
Roseatoxide can be synthesized through several methods. One common approach involves the photooxygenation of citronellol to produce an allyl hydroperoxide intermediate. This intermediate is then reduced with sodium sulfite to yield a diol, which undergoes ring-closure with sulfuric acid to form both cis- and trans-isomers of this compound .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of citronellol using microbial processes. This method is advantageous as it offers a single-step reaction with potentially higher yields and fewer by-products compared to traditional chemical synthesis .
化学反应分析
Types of Reactions
Roseatoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
科学研究应用
Roseatoxide has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential anti-inflammatory, antifungal, and anticancer properties.
Industry: Utilized in the fragrance industry due to its pleasant aroma and stability.
作用机制
The mechanism of action of roseatoxide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, this compound can inhibit the growth of certain fungi by disrupting their cell membrane integrity and interfering with essential metabolic processes .
相似化合物的比较
Roseatoxide is unique among fusicoccanes due to its specific structural features and biological activities. Similar compounds include:
Fusicoccin: Known for its role in plant physiology and as a tool in biochemical research.
Anadensin: Exhibits antibacterial and biofilm-inhibiting properties.
Barbifusicoccin A and B: Found in liverworts and known for their biological activities.
This compound stands out due to its diverse applications and potential for further research and development in various fields.
属性
CAS 编号 |
90706-57-3 |
|---|---|
分子式 |
C20H30O3 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
6-hydroxy-2,10,13-trimethyl-7-propan-2-yl-3-oxatetracyclo[10.3.0.02,4.06,10]pentadec-12-en-9-one |
InChI |
InChI=1S/C20H30O3/c1-11(2)15-8-16(21)18(4)9-13-12(3)6-7-14(13)19(5)17(23-19)10-20(15,18)22/h11,14-15,17,22H,6-10H2,1-5H3 |
InChI 键 |
IHPNQAPFMSFVLC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC3(C(=O)CC(C3(CC4C(C2CC1)(O4)C)O)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)




![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)





